(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid” is a chemical compound with the molecular formula C4H7N3O3 and a molecular weight of 145.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC@(N=[N+]=[N-])C(=O)O . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
“this compound” is soluble in acetone, dichloromethane, ethyl acetate, and methanol . It should be stored at +4°C .Scientific Research Applications
Synthesis of Chiral Bicyclic Azetidine Derivatives
(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid has been utilized in the synthesis of chiral bicyclic azetidine derivatives. Specifically, (2S)-N-Benzoyl-2-azetidinecarboxylic acid was transformed into various (5R)-1-azabicycloheptane derivatives, involving lactamization of 3-((2R)-azetidine)propanoic acid, followed by aldol reaction and reduction. The stereoisomers of these derivatives have been structurally characterized by X-ray crystallography (Barrett et al., 2002).
Stereocontrolled Synthesis of Methylcitrate Cycle Intermediate
Another application of this compound is in the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle in bacteria and fungi. The synthesis was achieved starting from (R)- and (S)-lactic acid, respectively (Darley et al., 2003).
Diastereoselective Addition and Allylic Azide Isomerization
This compound is involved in diastereoselective addition and allylic azide isomerization, as demonstrated in the synthesis of γ-hydroxy-α-amino acid synthons from syn- and anti-methyl α-azido-β-(dimethylphenylsilyl)-(E)-hex-4-enoates (Panek et al., 1992).
Synthesis of Natural Antibiotic Components
It's also used in the synthesis of natural antibiotic components, such as the synthesis of (2R,3S,4S)-4-arnino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid present in antibiotic pyridomycin (Kinoshita & Mariyama, 1975).
Preparation of Optically Active Amino Acids
The compound also plays a role in the preparation of optically active amino acids, such as threo-β-phenylserine, through optical resolutions (Shiraiwa et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-azido-3-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c1-4(2-8,3(9)10)6-7-5/h8H,2H2,1H3,(H,9,10)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVAMRXOWMKRX-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.